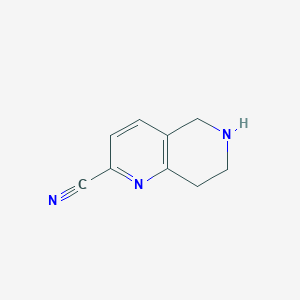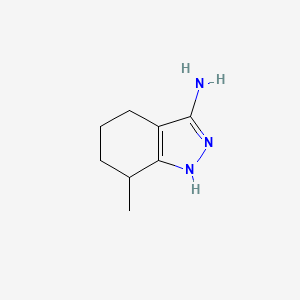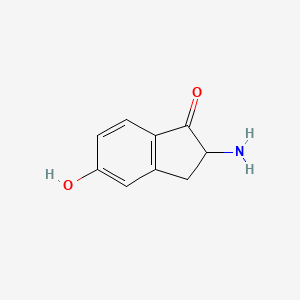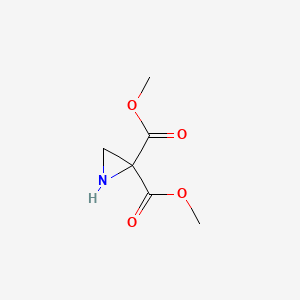
Sodium 2-(tert-butoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(tert-butoxy)acetate is an organic compound with the molecular formula C6H11NaO3. It is a sodium salt derivative of 2-(tert-butoxy)acetic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-(tert-butoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with sodium hydroxide. The reaction typically occurs in an aqueous medium, where sodium hydroxide acts as a base to deprotonate the tert-butyl bromoacetate, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(tert-butoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce 2-(tert-butoxy)acetic acid and sodium hydroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydroxide.
Hydrolysis: Typically involves water or aqueous acidic conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using an alkyl halide can produce a new ester.
Hydrolysis: Produces 2-(tert-butoxy)acetic acid and sodium hydroxide.
Aplicaciones Científicas De Investigación
Sodium 2-(tert-butoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: Can be used in the synthesis of biologically active compounds.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of sodium 2-(tert-butoxy)acetate involves its role as a nucleophile in substitution reactions. The tert-butoxy group can be displaced by other nucleophiles, leading to the formation of new compounds. The sodium ion acts as a counterion, stabilizing the negative charge on the oxygen atom .
Comparación Con Compuestos Similares
Sodium tert-butoxide: Similar in structure but lacks the acetate group.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with potassium as the counterion.
Lithium tert-butoxide: Another analogue with lithium as the counterion, used in similar applications as sodium and potassium tert-butoxide.
Uniqueness: Sodium 2-(tert-butoxy)acetate is unique due to the presence of the acetate group, which allows it to participate in a wider range of chemical reactions compared to its counterparts. This makes it a versatile reagent in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C6H11NaO3 |
|---|---|
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
sodium;2-[(2-methylpropan-2-yl)oxy]acetate |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,3)9-4-5(7)8;/h4H2,1-3H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
XIPOCDZNTGYIFE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)


![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B11920599.png)


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B11920633.png)

![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)




![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)
